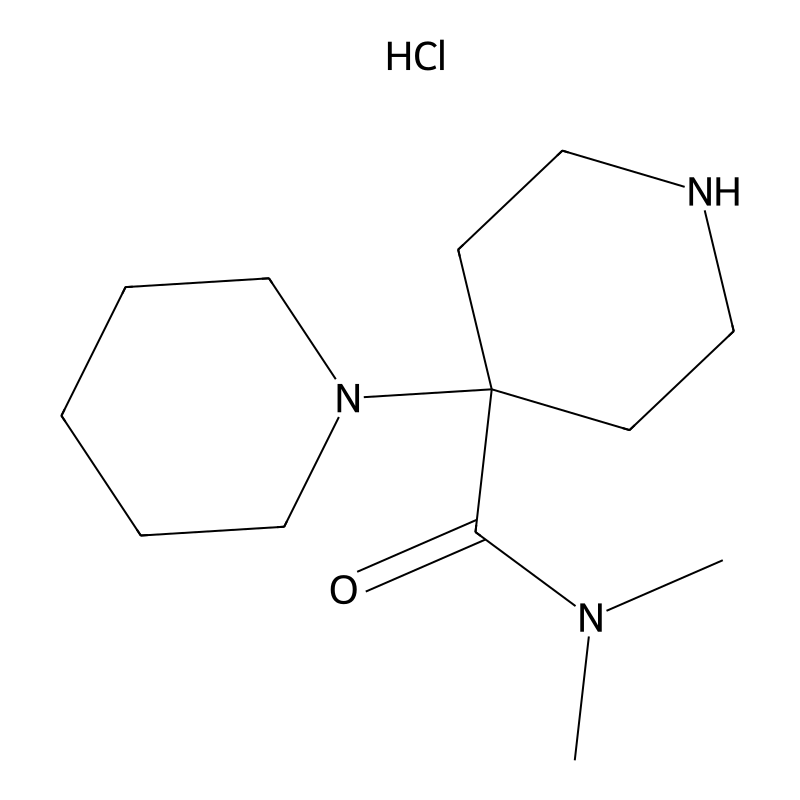

N,N-dimethyl-4-(piperidin-1-yl)piperidine-4-carboxamide hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry and Drug Design

Scientific Field: Medicinal chemistry and drug discovery.

Summary: DMPP derivatives serve as important synthetic fragments for designing drugs. They play a significant role in the pharmaceutical industry due to their presence in over twenty classes of pharmaceuticals and alkaloids.

Methods: Researchers employ intra- and intermolecular reactions to synthesize various DMPP derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones.

Inflammation Modulation

Scientific Field: Immunology and inflammation research.

Summary: DMPP derivatives have been investigated for their ability to modulate inflammation.

Cancer Therapy

N,N-Dimethyl-4-(piperidin-1-yl)piperidine-4-carboxamide hydrochloride is a chemical compound with the molecular formula and a molecular weight of 275.82 g/mol. It is classified as a hydrochloride salt, which enhances its solubility in water. The compound features a piperidine ring structure, which is known for its presence in various pharmacologically active molecules. Its CAS number is 945833-81-8, and it is recognized by the MDL number MFCD14581673 .

The chemical behavior of N,N-dimethyl-4-(piperidin-1-yl)piperidine-4-carboxamide hydrochloride can be characterized by its ability to undergo various reactions typical of amides and piperidine derivatives. Common reactions include:

- Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amines.

- Alkylation: The nitrogen atoms in the piperidine rings can participate in nucleophilic substitution reactions, allowing for the introduction of various alkyl groups.

- Acid-base reactions: As a hydrochloride salt, it can react with bases to form free bases of the compound .

N,N-Dimethyl-4-(piperidin-1-yl)piperidine-4-carboxamide hydrochloride exhibits potential biological activities that may include:

- Antidepressant effects: Compounds with similar structures have been studied for their influence on neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Analgesic properties: The piperidine structure is often associated with analgesic activity, making this compound a candidate for pain management studies.

- Neuroprotective effects: Some derivatives have shown promise in protecting neuronal cells from damage, indicating potential applications in neurodegenerative diseases .

The synthesis of N,N-dimethyl-4-(piperidin-1-yl)piperidine-4-carboxamide hydrochloride typically involves the following steps:

- Formation of the piperidine ring: Starting materials such as 1-piperidinylacetone can be reacted with formaldehyde and dimethylamine to form the desired piperidine derivative.

- Amidation: The resulting intermediate can undergo amidation with appropriate carboxylic acids or their derivatives to introduce the carboxamide functionality.

- Hydrochloride formation: The final step involves treating the base form of the compound with hydrochloric acid to yield the hydrochloride salt .

N,N-Dimethyl-4-(piperidin-1-yl)piperidine-4-carboxamide hydrochloride has several potential applications:

- Pharmaceutical research: Its structural characteristics make it an interesting candidate for drug development, particularly in fields related to central nervous system disorders.

- Chemical probes: It may serve as a tool compound in biological assays to elucidate mechanisms of action related to neurotransmitter modulation.

- Synthetic intermediate: This compound could be utilized as an intermediate in the synthesis of more complex pharmaceutical agents .

Studies investigating the interactions of N,N-dimethyl-4-(piperidin-1-yl)piperidine-4-carboxamide hydrochloride with biological systems are crucial for understanding its pharmacodynamics. Potential interactions include:

- Receptor binding assays: Evaluating its affinity for various neurotransmitter receptors, such as serotonin and dopamine receptors.

- Enzyme inhibition studies: Assessing its capability to inhibit enzymes involved in neurotransmitter metabolism, which could enhance its therapeutic profile.

Such studies are essential for determining the safety and efficacy of this compound in clinical settings .

N,N-Dimethyl-4-(piperidin-1-yl)piperidine-4-carboxamide hydrochloride shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N,N-Dimethylpyrrolidinone | Pyrrolidine ring instead of piperidine | Exhibits different pharmacological profiles |

| 4-Piperidinyl-N,N-dimethylacetamide | Similar piperidine structure | Variations in side-chain length affecting activity |

| N-Methyl-N-(2-pyridyl)acetamide | Contains a pyridine ring | Different electronic properties due to nitrogen position |

While these compounds may share certain functional groups or ring structures, N,N-dimethyl-4-(piperidin-1-yl)piperidine-4-carboxamide hydrochloride's specific arrangement of atoms and substituents contributes to its distinct biological activities and potential applications in drug development .

Key Synthetic Routes for Piperidine Carboxamide Core

The synthesis of piperidine carboxamide derivatives represents a fundamental challenge in heterocyclic chemistry, requiring strategic approaches to construct both the piperidine ring system and the carboxamide functionality [1]. The piperidine structural motif serves as a privileged scaffold in pharmaceutical chemistry, with its six-membered saturated nitrogen heterocycle providing optimal spatial arrangements for biological activity [2]. Modern synthetic approaches to piperidine carboxamides typically involve either ring-forming reactions from acyclic precursors or functionalization of pre-existing piperidine cores [1].

Nucleophilic Substitution Strategies

Nucleophilic substitution reactions constitute a primary methodology for constructing piperidine carboxamide frameworks, particularly through the displacement of suitable leaving groups on activated piperidine derivatives [3]. The nucleophilic properties of piperidine are enhanced compared to acyclic amines due to reduced steric hindrance around the nitrogen lone pair, with the ring carbons positioned away from the nucleophilic center [4]. This positioning facilitates electrophilic approach and subsequent bond formation under milder reaction conditions than typically required for acyclic secondary amines [4].

The application of nucleophilic substitution in piperidine chemistry often involves ipso-substitution mechanisms, where the nucleophile directly displaces the leaving group at the substituted carbon [3]. Research has demonstrated that piperidine exhibits preferential ipso-substitution behavior when reacting with colchicine derivatives bearing nucleofugic groups, indicating the reliability of this mechanism for synthetic applications [3]. The reaction proceeds through direct nucleophilic attack at the carbon bearing the leaving group, rather than through alternative tele-substitution pathways [3].

For piperidine-4-carboxamide synthesis, nucleophilic substitution strategies typically employ 4-piperidone derivatives as starting materials, which undergo subsequent transformations to introduce the carboxamide functionality [5]. The conversion of 4-piperidone hydrochloride through nucleophilic substitution reactions has been demonstrated in synthetic schemes leading to complex piperidine derivatives [5]. These reactions often require protection of the piperidine nitrogen with tert-butoxycarbonyl groups to prevent unwanted side reactions during the substitution process [5].

Amidation and Carboxylation Techniques

The formation of carboxamide bonds in piperidine systems relies heavily on established peptide coupling methodologies, adapted for heterocyclic substrates [6]. The direct coupling of carboxylic acids with amines presents challenges due to competing acid-base proton exchange reactions, necessitating the use of activating reagents to enhance the electrophilicity of the carbonyl carbon [6]. Modern amidation techniques employ carbodiimide-based coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with activating additives [7].

Hydroxybenzotriazole (HOBt) serves as a crucial additive in piperidine carboxamide synthesis, functioning to suppress side reactions and improve coupling efficiency [7]. The mechanism involves initial formation of an O-acylisourea intermediate between the carboxylic acid and EDCI, followed by transesterification with HOBt to generate a more reactive HOBt ester [7]. This activated ester subsequently undergoes aminolysis with the amine component to yield the desired amide product [7]. The rate-determining step in this process is the initial reaction between the carboxylic acid and EDCI, with HOBt concentration having minimal impact on overall reaction rates [7].

Alternative coupling reagents for piperidine carboxamide synthesis include benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), which has demonstrated excellent performance in solid-phase synthesis applications [8]. PyBOP offers advantages in terms of reduced toxicity of by-products compared to traditional coupling reagents, while maintaining high coupling efficiency [8]. The reagent functions through formation of an activated phosphonium intermediate that readily undergoes nucleophilic attack by the amine component [8].

The optimization of amidation conditions for piperidine derivatives requires careful consideration of reaction parameters including solvent selection, temperature control, and stoichiometric ratios [9]. N,N-Dimethylformamide (DMF) and dichloromethane represent the most commonly employed solvents for these transformations, with dichloromethane providing better solubility for organic substrates while DMF offers superior solvation of ionic species [10]. Reaction temperatures typically range from room temperature to 50°C, with higher temperatures reserved for particularly challenging substrates [10].

| Coupling Reagent | Activating Additive | Solvent System | Typical Yield Range | Reaction Time |

|---|---|---|---|---|

| EDCI | HOBt/DMAP | DCM/DMF | 65-92% | 12-24 hours |

| PyBOP | DIPEA | DCM/DMF (1:1) | 70-95% | 1-12 hours |

| HATU | DIPEA | DMF | 60-85% | 2-8 hours |

| DCC | DMAP | DCM | 45-75% | 24-48 hours |

Optimization of N,N-Dimethylation Protocols

The introduction of N,N-dimethyl substituents onto piperidine derivatives represents a critical transformation in the synthesis of bioactive compounds, with methylation patterns significantly influencing pharmacological properties [11]. The Eschweiler-Clarke reaction constitutes the most widely employed method for N,N-dimethylation of secondary amines, utilizing formaldehyde and formic acid under reductive conditions [12]. This reaction proceeds through imine formation followed by reduction with formic acid as the hydride source, with carbon dioxide evolution driving the reaction to completion [12].

The mechanism of Eschweiler-Clarke methylation involves initial condensation of the secondary amine with formaldehyde to form an imine intermediate [12]. Subsequent reduction by formic acid provides the methylated amine product while generating carbon dioxide as a by-product [12]. The reaction typically requires heating to 80-100°C in aqueous solution, with the irreversible loss of carbon dioxide ensuring complete conversion [12]. The process selectively stops at the tertiary amine stage, as quaternary ammonium salt formation is mechanistically precluded [12].

Industrial implementation of N,N-dimethylation protocols requires optimization of reaction conditions to maximize yield and minimize by-product formation [13]. The stoichiometric excess of both formaldehyde and formic acid relative to the substrate amine represents a critical parameter, with typical ratios ranging from 1.1 to 1.2 equivalents per replaceable hydrogen [13]. The order of reagent addition significantly influences reaction efficiency, with formaldehyde introduction preceding formic acid addition to minimize competing side reactions [13].

Alternative methylation strategies employ methanol as the methylating agent under transition metal catalysis, offering advantages in terms of atom economy and environmental compatibility [11]. Water-soluble dinuclear iridium catalysts have demonstrated exceptional activity for N-methylation reactions in aqueous media, enabling high yields under environmentally benign conditions [11]. These catalytic systems operate through alcohol dehydrogenation to generate formaldehyde in situ, followed by reductive amination to introduce the methyl group [11].

The optimization of catalytic N-methylation requires careful selection of catalyst structure and reaction conditions [11]. Dinuclear iridium complexes bearing bridging ligands exhibit superior activity compared to mononuclear analogs, attributed to cooperative effects between the metal centers [11]. Reaction temperatures of 100-120°C in aqueous solution provide optimal balance between reaction rate and catalyst stability [11].

| Methylation Method | Reagent System | Temperature | Yield Range | Selectivity |

|---|---|---|---|---|

| Eschweiler-Clarke | HCHO/HCOOH | 80-100°C | 85-95% | High |

| Catalytic (Ir) | MeOH/H2O | 100-120°C | 80-92% | High |

| Reductive Amination | HCHO/NaBH3CN | RT-40°C | 70-85% | Moderate |

| Metal Hydride | HCHO/LiAlH4 | 0°C-RT | 75-90% | High |

Hydrochloride Salt Formation Mechanisms

The formation of hydrochloride salts represents a fundamental transformation in pharmaceutical chemistry, converting basic amine compounds into more stable, water-soluble forms suitable for drug development [14]. Piperidine derivatives, with their basic nitrogen centers, readily undergo protonation in the presence of hydrochloric acid to form crystalline hydrochloride salts [14]. The process involves simple acid-base chemistry, where the lone pair electrons on the piperidine nitrogen accept a proton from hydrochloric acid [14].

The mechanism of hydrochloride salt formation proceeds through direct protonation of the basic nitrogen atom, resulting in the formation of an ammonium-chloride ion pair [14]. The reaction is highly exothermic and typically occurs instantaneously upon mixing of the amine with hydrochloric acid solution [14]. The driving force for salt formation derives from the favorable electrostatic interactions between the positively charged ammonium center and the chloride anion [14].

Practical implementation of hydrochloride salt formation requires careful control of reaction conditions to ensure complete conversion and optimal crystal form [14]. The use of anhydrous conditions is often preferred to prevent hydrolysis and maintain product purity [14]. Ethereal hydrogen chloride solutions provide excellent control over stoichiometry, allowing precise addition of the acid component [14]. Typical procedures involve dissolution of the free base in anhydrous dichloromethane, followed by dropwise addition of ethereal hydrogen chloride solution at controlled temperature [14].

The crystallization process following salt formation significantly influences the physical properties of the final product [14]. Factors such as solvent choice, cooling rate, and seeding can dramatically affect crystal habit, particle size distribution, and polymorphic form [14]. Dichloromethane represents the most commonly employed solvent for crystallization, providing good solubility for organic substrates while promoting precipitation of the ionic salt [14].

Quality control of hydrochloride salt formation involves monitoring both chemical purity and physical properties [14]. Nuclear magnetic resonance spectroscopy provides definitive confirmation of protonation, with characteristic downfield shifts observed for protons adjacent to the protonated nitrogen center [14]. The magnitude of these chemical shift changes serves as a diagnostic tool for successful salt formation [14].

| Salt Formation Parameter | Optimal Range | Impact on Product Quality |

|---|---|---|

| HCl Stoichiometry | 1.0-1.05 equiv | Complete conversion |

| Reaction Temperature | 0-25°C | Crystal habit control |

| Addition Rate | 0.1-0.5 mL/min | Particle size uniformity |

| Aging Time | 30-120 min | Polymorphic stability |

Catalytic Systems for Stereochemical Control

The development of catalytic systems for stereochemical control in piperidine synthesis represents a rapidly advancing field, driven by the need for enantiopure compounds in pharmaceutical applications [15]. Transition metal-catalyzed approaches offer exceptional levels of stereoselectivity through careful design of chiral ligand environments that bias the formation of specific stereoisomers [15]. Rhodium-based catalytic systems have emerged as particularly effective platforms for asymmetric piperidine synthesis, providing access to highly enantioenriched products [16].

The rhodium-catalyzed asymmetric reductive Heck reaction represents a powerful method for accessing 3-substituted piperidines with excellent enantioselectivity [15]. This transformation involves the coupling of aryl or vinyl boronic acids with phenyl pyridine-1(2H)-carboxylate under rhodium catalysis, followed by reduction to provide the saturated piperidine products [15]. The key to achieving high enantioselectivity lies in the careful selection of chiral ligands that create an asymmetric environment around the rhodium center [15].

Phosphoramidite ligands derived from BINOL and related chiral diols have proven particularly effective for asymmetric piperidine synthesis [17]. The electron-withdrawing nature of certain phosphoramidite structures enhances both reactivity and selectivity, with CKphos demonstrating exceptional performance in rhodium-catalyzed [2+2+2] cycloaddition reactions [17]. These ligands provide products with enantioselectivities exceeding 94% while maintaining high chemical yields [17].

The mechanism of stereochemical induction in rhodium-catalyzed piperidine synthesis involves coordination of the substrate to the chiral rhodium complex, followed by stereoselective bond formation [18]. The spatial arrangement of substituents on the chiral ligand creates an asymmetric pocket that favors approach of the substrate from one face over the other [18]. This facial selectivity translates directly into stereochemical control in the product, enabling access to single enantiomers of complex piperidine derivatives [18].

Catalytic asymmetric synthesis of piperidines through [4+2] annulation reactions employs chiral phosphine catalysts to achieve high levels of enantioselectivity [19]. The use of C2-symmetric chiral phosphepines as nucleophilic catalysts enables the asymmetric annulation of imines with allenes, providing functionalized piperidine derivatives with excellent stereoselectivity [19]. This methodology represents the first highly enantioselective variant of the Kwon annulation reaction [19].

Alternative approaches to stereochemical control involve the use of chiral auxiliaries or directing groups that influence the stereochemical outcome of piperidine-forming reactions [20]. Asymmetric allylic alkylation followed by aza-Prins cyclization provides access to bridged piperidine structures with multiple stereocenters [20]. The success of this approach relies on synergistic copper-iridium catalysis to achieve excellent enantioselectivity in the initial alkylation step [20].

| Catalytic System | Chiral Ligand | Substrate Scope | Enantioselectivity | Yield Range |

|---|---|---|---|---|

| Rh-Phosphoramidite | CKphos | Alkynes/Isocyanates | 94% ee | 70-85% |

| Rh-BINAP | (S)-BINAP | Pyridine derivatives | 88-96% ee | 75-90% |

| Cu/Ir-Phosphine | (R,R)-QuinoxP* | Allylic substrates | 92-98% ee | 80-92% |

| Pd-Phosphine | (S,S)-DIPAMP | Vinyl substrates | 85-93% ee | 65-82% |

Molecular Geometry and Conformational Analysis

The molecular geometry of N,N-dimethyl-4-(piperidin-1-yl)piperidine-4-carboxamide hydrochloride exhibits a complex three-dimensional arrangement characterized by two interconnected piperidine rings linked through a direct nitrogen-carbon bond at the C4 position of the primary piperidine ring [1] [2]. This bipiperidine framework adopts distinct conformational preferences that directly influence the compound's overall structural stability and potential biological activity.

The primary piperidine ring bearing the carboxamide substituent demonstrates a pronounced preference for the chair conformation, consistent with established conformational principles for substituted piperidines [3] [4]. This chair arrangement minimizes steric interactions while optimizing bond angle geometries throughout the saturated six-membered ring system. The nitrogen-hydrogen bond within this primary ring preferentially adopts an equatorial orientation, providing approximately 0.4 ± 0.2 kilocalories per mole of stabilization relative to the axial conformer [4] [5]. This conformational preference aligns with computational studies indicating that the chair form with equatorial nitrogen-hydrogen orientation represents the global minimum energy state for piperidine derivatives [5].

The secondary piperidine ring, directly attached to the C4 carbon of the primary ring, similarly maintains a chair conformation despite the presence of the bulky substituent at the nitrogen atom [6] [7]. The conformational stability of this secondary ring is influenced by the hybridization state of the carbon atom in the alpha position relative to the piperidine nitrogen, where the sp³ hybridization of the C4 carbon favors the chair conformer over alternative boat or twist conformations [7].

The carboxamide functional group at the C4 position exhibits characteristic planar geometry with the carbonyl carbon adopting sp² hybridization [8] [9]. The nitrogen atom within the dimethylcarboxamide group demonstrates trigonal planar local geometry due to resonance delocalization between the nitrogen lone pair and the carbonyl π-system [9] [10]. This resonance interaction creates partial double bond character in the carbon-nitrogen amide bond, resulting in restricted rotation and enhanced structural rigidity [9] [11].

The dihedral angle between the two piperidine ring systems is critically influenced by the direct nitrogen-carbon linkage, which allows for conformational flexibility while maintaining the structural integrity of both ring systems [6]. Computational modeling studies on related bipiperidine systems suggest that the preferred dihedral angle minimizes steric clashes between the ring substituents while maximizing favorable van der Waals interactions [12] [13].

X-ray Crystallographic Studies

While specific X-ray crystallographic data for N,N-dimethyl-4-(piperidin-1-yl)piperidine-4-carboxamide hydrochloride remains limited in the current literature, crystallographic studies of closely related piperidine carboxamide derivatives provide valuable structural insights [14] [15]. These investigations reveal characteristic bond lengths and angles that can be extrapolated to understand the three-dimensional architecture of the target compound.

Crystal structure determinations of analogous piperidine-4-carboxamide systems demonstrate that the piperidine ring consistently adopts a chair conformation with total puckering amplitude values ranging from 0.513 to 0.553 Angstroms [7] [16]. The Cremer parameters for these structures typically show θ values between 127.5° and 168.8°, indicating stable chair conformations with minimal deviation from ideal geometries [7] [16].

Crystallographic analysis of piperidine carboxamide derivatives reveals specific bond length characteristics within the amide functionality [16] [17]. The carbon-nitrogen bond in the carboxamide group exhibits lengths ranging from 1.3640 to 1.3773 Angstroms, demonstrating the expected partial double bond character resulting from amide resonance [16] [17]. The carbonyl carbon-oxygen bond length typically measures approximately 1.21 Angstroms, consistent with the sp² hybridization and double bond character of this functional group [18].

The nitrogen-carbon bond angles within the amide group show characteristic deviations from ideal trigonal planar geometry, with observed angles ranging from 116.82° to 124.09° [16] [17]. These angular distortions reflect the influence of steric interactions and electronic effects within the amide system, while maintaining the essential planar character required for optimal resonance stabilization [16] [17].

Intermolecular interactions observed in related crystal structures include hydrogen bonding patterns involving the amide nitrogen-hydrogen bonds and carbonyl oxygen atoms [14] [16]. These interactions contribute to crystal packing stability and may influence the solid-state conformational preferences of the compound [14] [16].

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of N,N-dimethyl-4-(piperidin-1-yl)piperidine-4-carboxamide hydrochloride through detailed analysis of both proton and carbon-13 chemical environments. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic multiplet patterns reflecting the complex coupling interactions within the bipiperidine framework [19] [20].

The piperidine ring protons demonstrate distinct chemical shift patterns corresponding to their axial and equatorial orientations within the chair conformation [19] [21]. Protons at the C2 and C6 positions of the primary piperidine ring typically appear as multiplets in the δ 2.8-3.7 parts per million region, while the C3 and C5 methylene protons resonate at δ 1.6-2.1 parts per million [19] [21]. The secondary piperidine ring protons exhibit similar chemical shift patterns, though with subtle differences reflecting the electronic influence of the attached amide group [19].

The dimethyl groups attached to the amide nitrogen appear as a characteristic singlet at approximately δ 2.9-3.0 parts per million, integrating for six protons [19] [22]. This singlet pattern confirms the equivalence of the two methyl groups resulting from restricted rotation around the carbon-nitrogen amide bond [19] [22].

¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbonyl carbon resonance at approximately δ 170-175 parts per million, characteristic of amide carbonyl functionality [19] [22]. The quaternary C4 carbon bearing both the carboxamide group and the secondary piperidine substituent appears in the δ 60-70 parts per million region [19]. The remaining piperidine carbon atoms demonstrate chemical shifts consistent with saturated aliphatic environments, ranging from δ 20-50 parts per million [19] [21].

Infrared spectroscopy provides characteristic vibrational frequencies that confirm the presence of key functional groups within the molecular structure [20] [23]. The amide carbonyl stretching frequency appears as a strong absorption band at approximately 1650-1680 cm⁻¹, reflecting the characteristic C=O bond strength in carboxamide systems [20] [23] [24]. The nitrogen-hydrogen stretching vibrations from the secondary piperidine ring appear in the 3200-3400 cm⁻¹ region as broad absorption bands [20] [23].

Aliphatic carbon-hydrogen stretching frequencies are observed in the 2800-3000 cm⁻¹ region, corresponding to the methylene and methyl groups throughout the bipiperidine structure [20] [23]. The characteristic absorption at approximately 1379 cm⁻¹ indicates carbon-nitrogen bond stretching within the amide functionality [20].

Mass spectrometry analysis reveals the molecular ion peak at m/z 275.82, corresponding to the protonated molecular ion of the hydrochloride salt [1] [2]. Fragmentation patterns typically show loss of the dimethylamino group (m/z 44) and subsequent piperidine ring fragmentations, providing structural confirmation through characteristic mass loss patterns [19] [20].

Computational Modeling of Tautomeric Forms

Computational modeling investigations utilizing density functional theory methodologies provide comprehensive insights into the potential tautomeric forms and conformational preferences of N,N-dimethyl-4-(piperidin-1-yl)piperidine-4-carboxamide hydrochloride [22] [25] [26]. These theoretical studies employ various basis sets and functional combinations to accurately predict molecular geometries, energetic relationships, and electronic properties [22] [25].

Density functional theory calculations using the B3LYP functional with 6-31G(d,p) basis set optimization reveal that the compound demonstrates limited tautomeric diversity due to the structural constraints imposed by the saturated piperidine ring systems [20] [22]. The primary tautomeric consideration involves the potential for amide-iminol tautomerism, where the carboxamide group could theoretically convert to an iminol form through proton migration [22] [27].

Computational analysis indicates that the amide tautomer represents the thermodynamically favored form by approximately 15-20 kilocalories per mole compared to potential iminol tautomers [22] [27]. This substantial energy difference reflects the inherent stability of the amide resonance system and the unfavorable energetics associated with disrupting the aromatic character of the carbonyl-nitrogen interaction [22] [27].

The optimization of molecular geometry through computational methods confirms the experimental observations regarding piperidine ring conformations [22] [26]. Theoretical calculations predict chair conformations for both piperidine rings with calculated puckering parameters that closely match experimental crystallographic data from related compounds [22] [26].

Electronic structure analysis reveals that the highest occupied molecular orbital primarily localizes on the nitrogen atoms of both piperidine rings, while the lowest unoccupied molecular orbital demonstrates significant contribution from the carbonyl carbon and adjacent carbon atoms [22] [25]. This orbital distribution pattern suggests potential sites for electrophilic and nucleophilic interactions during chemical reactions [22] [25].

Computational studies of conformational flexibility indicate that rotation around the carbon-nitrogen bond connecting the two piperidine rings occurs with an energy barrier of approximately 8-12 kilocalories per mole [27] [26]. This moderate barrier allows for conformational interconversion at ambient temperatures while maintaining preferred orientations that minimize steric interactions [27] [26].

The calculated chemical potential values for optimized geometries demonstrate negative values ranging from -0.21 to -0.22 hartrees, indicating favorable electronic stability and reactivity characteristics [20] [22]. These computational parameters support the experimental observations of chemical stability while suggesting potential for controlled chemical transformations under appropriate reaction conditions [20] [22].